13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678286
InChI: InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3
SMILES: CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14
Molecular Formula: C52H48P2
Molecular Weight: 734.9 g/mol

13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

CAS No.:

Cat. No.: VC13678286

Molecular Formula: C52H48P2

Molecular Weight: 734.9 g/mol

* For research use only. Not for human or veterinary use.

13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene -

Specification

Molecular Formula C52H48P2
Molecular Weight 734.9 g/mol
IUPAC Name 13-tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Standard InChI InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3
Standard InChI Key YXMFQIWDFKIXGQ-UHFFFAOYSA-N
SMILES CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14
Canonical SMILES CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14

Introduction

Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name delineates its intricate polycyclic framework, featuring two fused phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decane systems connected via a tert-butyl-substituted phosphorus atom. The molecular formula is C52H48P2, with a computed molecular weight of 734.9 g/mol . The stereochemical descriptor (S) indicates the presence of a chiral center, critical for its asymmetric reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC52H48P2
Molecular Weight734.9 g/mol
XLogP3-AA12.1
Rotatable Bond Count3
Hydrogen Bond Donor Count0

Computational and Physicochemical Properties

Lipophilicity and Solubility

The high XLogP3-AA value of 12.1 predicts extreme hydrophobicity, limiting aqueous solubility but favoring organic-phase applications . The absence of hydrogen bond donors (HBD = 0) further reduces polarity, aligning with its potential use in non-polar solvents.

Stability and Reactivity

The rigid polycyclic structure confers thermal stability, while the tert-butyl groups provide steric protection to the phosphorus centers, mitigating oxidative degradation. The rotatable bond count of 3 indicates limited conformational flexibility, favoring enantioselective interactions .

Future Research Directions

  • Catalytic Efficiency Studies: Benchmarking against established ligands like BINAP.

  • Derivatization: Introducing functional groups to modulate electronic properties.

  • Toxicity Profiling: Establishing safety guidelines for industrial use.

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